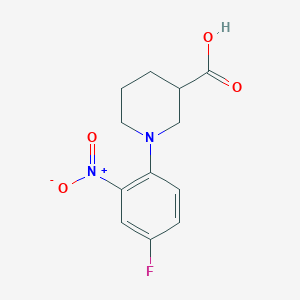

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group at the third position and a 4-fluoro-2-nitrophenyl group at the first position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

Nitration: The nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline.

Coupling Reaction: The coupling of 4-fluoro-2-nitroaniline with piperidine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Reduction: 1-(4-Fluoro-2-aminophenyl)piperidine-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylate esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, such as cathepsin K, which is involved in bone resorption and cancer progression. In vitro studies demonstrated moderate to strong inhibitory activity against this enzyme, suggesting potential use in treating osteoporosis and certain cancers .

- Antiviral Activity : Preliminary research indicates that derivatives of piperidine may exhibit antiviral properties. This opens avenues for further exploration against viral infections.

- CNS Pharmacokinetics : The introduction of fluorine atoms in the structure enhances the compound's ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders .

The compound's unique structure allows for various biological interactions:

- Pharmacological Effects : Its interactions with biomolecules can influence gene expression and other molecular mechanisms, positioning it as a candidate for drug development targeting multiple pathways involved in disease processes .

- Structure-Activity Relationship (SAR) : The position and nature of substituents on the piperidine ring significantly affect the biological activity. Comparative studies have shown that modifications can enhance or reduce efficacy against biological targets .

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Chloro-2-nitrophenyl)piperidine-3-carboxylic acid: Similar structure but with a chloro group instead of a fluoro group.

1-(4-Fluoro-2-aminophenyl)piperidine-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.

Uniqueness

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The position of the carboxylic acid group on the piperidine ring also plays a crucial role in determining the compound’s properties and applications.

Biologische Aktivität

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structural features, including a piperidine ring and functional groups such as a fluoro and nitro substituent. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃FN₂O₄, with a molecular weight of 268.25 g/mol. The structure includes:

- Piperidine ring : Provides structural rigidity.

- 4-Fluoro group : Enhances lipophilicity and bioavailability.

- 2-Nitro group : Potentially involved in biological interactions.

- Carboxylic acid group : Facilitates interaction with enzymes and receptors.

The mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets due to its functional groups, enhancing binding affinity and selectivity for receptors or enzymes involved in various biological processes. The nitro group can undergo bioreduction, leading to reactive intermediates that may affect cellular components .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been suggested in preliminary studies. The presence of the carboxylic acid moiety may play a role in inhibiting pro-inflammatory cytokines, although detailed studies are necessary to confirm these effects .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, structural analogs have demonstrated significant antiproliferative activity against various cancer cell lines . While direct studies on this compound are lacking, its structural features may confer similar activities.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(4-Fluoro-2-nitrophenyl)piperidine | Piperidine ring, nitro group | Antimicrobial, potential anticancer |

| 1-(4-Chloro-2-nitrophenyl)piperidine | Chlorine instead of fluorine | Anticancer potential |

| 1-(4-Methylphenyl)piperidine | Methyl substitution on phenyl | Analgesic properties |

| 1-(2-Nitrophenyl)piperidine | Nitrophenyl substitution | Varying biological activities |

This table illustrates how the presence of different substituents can influence biological activity, suggesting that the fluoro and nitro groups in our compound may enhance its pharmacological profile compared to others.

Case Studies and Research Findings

Several studies have highlighted the relevance of piperidine derivatives in drug development. For example:

- A study demonstrated that fluorinated piperidines exhibited significant antiviral activity against influenza A viruses, suggesting that similar modifications could enhance therapeutic efficacy .

- Another investigation into piperidine-based compounds revealed their potential as enzyme inhibitors, indicating a pathway for further exploration regarding this compound's mechanism of action.

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-3-4-10(11(6-9)15(18)19)14-5-1-2-8(7-14)12(16)17/h3-4,6,8H,1-2,5,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPJVILOVXYUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.